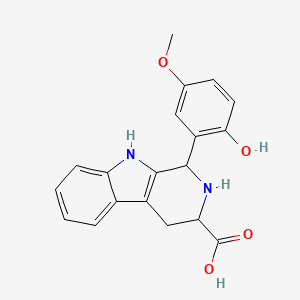

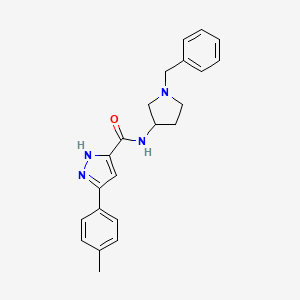

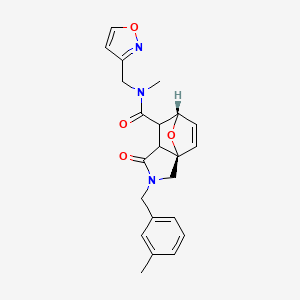

1-(2-羟基-5-甲氧基苯基)-2,3,4,9-四氢-1H-β-咔啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Tetrahydro-beta-carboline-3-carboxylic acids, including related structures, are identified in commercial foods and drinks, suggesting natural synthesis routes or formation during food processing. These compounds are often synthesized using methods that involve reactions among key precursors such as tryptophan and formaldehyde, indicating a Pictet–Spengler type condensation as a common synthetic pathway (Herraiz & Sánchez, 1997).

Molecular Structure Analysis

The molecular structure of tetrahydro-beta-carbolines, including the 1-(2-hydroxy-5-methoxyphenyl) derivative, is characterized by a fused pyridine and indole ring system. This structure is crucial for the biological activity of these compounds. Detailed structural analysis can be performed using techniques such as NMR and X-ray crystallography to establish stereochemistry and confirm molecular configurations (Griesbeck, Bondock, & Lex, 2003).

Chemical Reactions and Properties

Tetrahydro-beta-carbolines undergo various chemical reactions, including esterification, hydrolysis, and cycloaddition reactions. These reactions are essential for modifying the chemical structure and tuning the biological activity of these compounds. For example, esterification can be used to enhance the lipophilicity of the molecule, potentially increasing its bioavailability (Ikemoto et al., 2005).

Physical Properties Analysis

The physical properties of 1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of hydroxy and methoxy groups can affect the compound's hydrogen bonding capability and solubility in various solvents, which are crucial for its application in research and potential therapeutic uses.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of the carboline core, are pivotal for the compound's interaction with biological targets. The carboxylic acid group, in particular, can engage in hydrogen bonding and ionic interactions, which are significant for binding to receptors or enzymes. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a lead compound in drug discovery.

For more insights on this topic, references to the original research are provided:

科学研究应用

抗氧化和细胞毒性特性

6-甲氧基四氢-β-咔啉衍生物表现出中等抗氧化特性。这些衍生物,包括 VAN 等变体,表现出不同水平的抗氧化活性和细胞毒性。例如,VAN 对非肿瘤细胞系表现出高抗氧化活性,细胞毒性作用最小,表明其在抗氧化剂应用中的潜力 (Goh 等,2015)。

生物活性苯基醚衍生物

一项研究发现了一种具有强抗氧化活性的新型苯基醚衍生物,突出了类似化合物在抗氧化剂应用中的潜力。该衍生物表现出的 IC50 值接近标准抗氧化剂抗坏血酸 (Xu 等,2017)。

电催化

基于四羧酸的金属有机骨架 (MOF) 已用于电催化,表明在能源相关应用中的潜在用途。这些 MOF 对析氢反应 (HER) 和析氧反应 (OER) 表现出改进的性能,表明其在电化学过程中的实用性 (Qiu 等,2020)。

美拉德反应中的质谱

6-甲氧基四氢-β-咔啉衍生物已使用质谱进行表征,表明它们在食品化学中的相关性,特别是在理解美拉德反应中 (Goh 等,2015)。

抗癌剂

一些 β-咔啉衍生物已显示出作为抗癌剂的希望。例如,某些衍生物通过诱导细胞凋亡来抑制癌细胞的生长,突出了它们在癌症治疗中的潜力 (Chen 等,2015)。

存在于食品中

在食品中已发现各种四氢-β-咔啉-3-羧酸,包括所讨论化合物的衍生物。它们的存在表明饮食摄入和与食品消费相关的潜在生物效应 (Herraiz & Sánchez,1997)。

安全和危害

属性

IUPAC Name |

1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-25-10-6-7-16(22)13(8-10)18-17-12(9-15(21-18)19(23)24)11-4-2-3-5-14(11)20-17/h2-8,15,18,20-22H,9H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUHVHYSEJBVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxy-5-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)

![4-methoxy-2,3-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5535559.png)

![N~1~-[3-methoxy-4-(3-methylbutoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5535563.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535581.png)

![3-(3-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5535592.png)